
HMPL-689
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HMPL-689 is a potent, orally active and selective PI3K delta inhibitor. HMPL 689 selectively binds to and inhibits PI3Kd, and prevents the activation of the PI3Kd/AKT signaling pathway, and B-cell activation. This both decreases proliferation and induces cell death in PI3Kd-overexpressing tumor cells. PI3Kd plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of hematologic cancer cells. The targeted inhibition of PI3Kd is designed to preserve PI3K signaling in normal, non-neoplastic cells and thereby to minimize serious side effects. PI3Kd, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
Applications De Recherche Scientifique
1. Application in Lymphoma Treatment
HMPL-689 has been studied for its potential in treating lymphomas, particularly in patients with relapsed or refractory (R/R) lymphomas. A phase 1 dose escalation study conducted in China assessed the safety, pharmacokinetics, and preliminary efficacy of HMPL-689 as a monotherapy in such patients. The study revealed promising results, with a notable objective response rate in efficacy-evaluable patients. Additionally, complete and partial responses were observed across various types of lymphomas, indicating the potential of HMPL-689 in lymphoma therapy (Cao et al., 2020).
2. Pharmacokinetic Properties
Another study focused on the pharmacokinetics of HMPL-689, especially in relation to the influence of a high-fat meal on its bioavailability in Chinese healthy volunteers. The findings indicated that a high-fat diet could significantly impact the oral absorption rate of HMPL-689, which is crucial for understanding its administration and effectiveness in different dietary conditions (Cao et al., 2022).
3. Global Clinical Studies and BCR Signaling Pathway
Global clinical studies have been conducted to explore HMPL-689's role in inhibiting the phosphoinositide 3-kinase-delta (PI3Kδ), a crucial molecule in the B-cell receptor (BCR) signaling pathway. This pathway is significant in the pathogenesis of lymphomas, particularly non-Hodgkin lymphomas (NHL). The studies aimed to determine the maximum-tolerated dose and the efficacy of HMPL-689 in patients with advanced relapsed, refractory, or resistant NHL, highlighting its importance in developing new therapies for these conditions (Lawrence et al., 2020).
Propriétés
Nom du produit |
HMPL-689 |
|---|---|
Nom IUPAC |
unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HMPL-689; HMPL 689; HMPL689; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



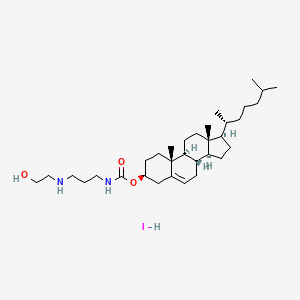
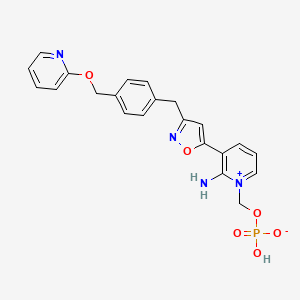
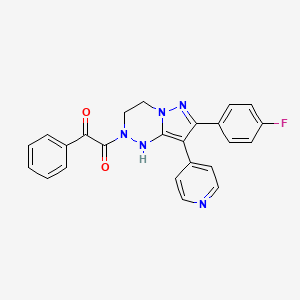
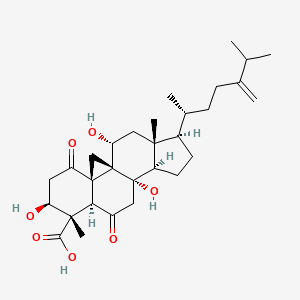
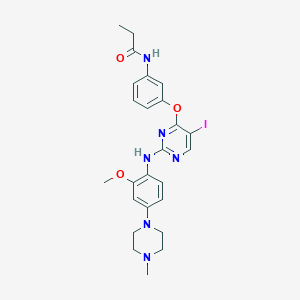
![2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one](/img/structure/B1192876.png)
![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1192878.png)